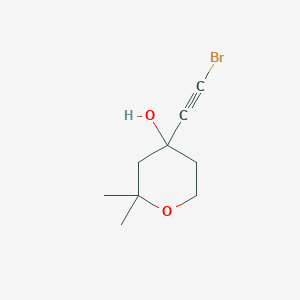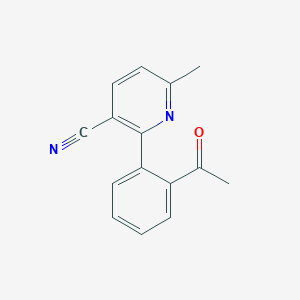
2,2-Dimethyl-4-bromoethynyl-tetrahydropyran-4-ole
Vue d'ensemble
Description
2,2-Dimethyl-4-bromoethynyl-tetrahydropyran-4-ole is an organic compound with the molecular formula C9H13BrO2 This compound is characterized by the presence of a bromoethynyl group attached to a tetrahydropyran ring, which is further substituted with two methyl groups at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-bromoethynyl-tetrahydropyran-4-ole typically involves the bromination of a suitable precursor, followed by the introduction of the ethynyl group. One common synthetic route includes the following steps:
Bromination: The precursor compound, 2,2-Dimethyl-tetrahydropyran-4-ole, is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. This reaction introduces the bromo group at the desired position.
Ethynylation: The bromo-substituted intermediate is then subjected to a Sonogashira coupling reaction with an ethynylating agent, such as trimethylsilylacetylene, in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere using a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated reaction monitoring, and purification techniques such as distillation and chromatography to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-4-bromoethynyl-tetrahydropyran-4-ole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The ethynyl group can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or osmium tetroxide in aqueous or organic solvents.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of substituted tetrahydropyran derivatives.
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Applications De Recherche Scientifique
2,2-Dimethyl-4-bromoethynyl-tetrahydropyran-4-ole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-4-bromoethynyl-tetrahydropyran-4-ole depends on its specific application. In chemical reactions, the bromo and ethynyl groups play a crucial role in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed that the compound interacts with specific enzymes or receptors, leading to modulation of biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dimethyl-4-iodoethynyl-tetrahydropyran-4-ole
- 2,2-Dimethyl-4-chloroethynyl-tetrahydropyran-4-ole
- 2,2-Dimethyl-4-fluoroethynyl-tetrahydropyran-4-ole
Uniqueness
2,2-Dimethyl-4-bromoethynyl-tetrahydropyran-4-ole is unique due to the presence of the bromoethynyl group, which imparts distinct reactivity and properties compared to its halogenated analogs The bromo group is a versatile leaving group, making the compound suitable for various substitution reactions
Propriétés
IUPAC Name |
4-(2-bromoethynyl)-2,2-dimethyloxan-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrO2/c1-8(2)7-9(11,3-5-10)4-6-12-8/h11H,4,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTOQEYPVUYMDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)(C#CBr)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-3-nitrospiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B3840755.png)
![(3Z)-3-[(2-hydroxyphenyl)methylidene]indene-1,2-dione](/img/structure/B3840766.png)
![N-(1,1-dimethyl-2-{methyl[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}-2-oxoethyl)thiophene-2-carboxamide](/img/structure/B3840774.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B3840783.png)
![4-[(cyclobutylcarbonyl)amino]-N-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B3840789.png)
![1-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-3-(1-pyrrolidinylmethyl)piperidine](/img/structure/B3840795.png)
![3,5-dihydroxy-N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide](/img/structure/B3840805.png)
![N-{[1-(N-acetyl-beta-alanyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B3840809.png)
![3-NITRO-N-[4'-(3-NITROBENZAMIDO)-[1,1'-BIPHENYL]-4-YL]BENZAMIDE](/img/structure/B3840816.png)



![2-[(2-ethoxybenzylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B3840850.png)
